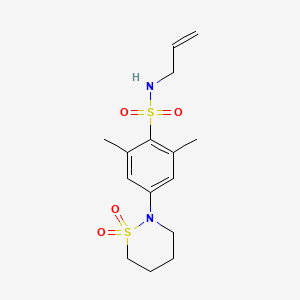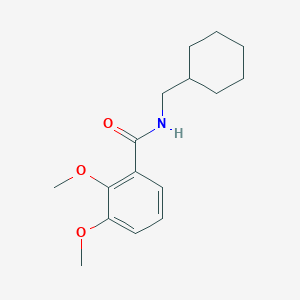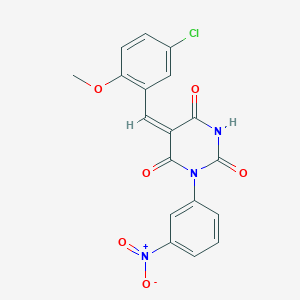
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide involves the inhibition of specific enzymes and proteins in cancer cells. The compound binds to the active sites of these enzymes and proteins, preventing their activity and leading to cell death. The exact mechanism of action is still under investigation and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide have been studied extensively. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various assays. However, the compound has limited solubility in water, making it difficult to work with in aqueous solutions. It also has limited stability, which can affect its activity in experiments.
Zukünftige Richtungen
The potential future directions for 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide are vast. The compound can be further studied for its antitumor, antibacterial, and antifungal activities. It can also be studied for its potential applications in other fields, such as agriculture and environmental science. Further research is required to fully understand the mechanism of action and to optimize the synthesis method for improved stability and solubility.
Conclusion:
In conclusion, 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide is a chemical compound with potential applications in various scientific fields. Its antitumor, antibacterial, and antifungal activities make it a promising candidate for the development of new drugs and antibiotics. Further research is required to fully understand its mechanism of action and to optimize its synthesis method for improved stability and solubility.
Synthesemethoden
The synthesis of 3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide involves the reaction of 3-phenylpropanoic acid hydrazide and cinnamaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the final product. The chemical structure of the compound is confirmed using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N'-(3-phenylpropanoyl)acrylohydrazide has potential applications in various scientific fields. It has been studied for its antitumor, antibacterial, and antifungal activities. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of breast cancer. It has also been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-11,13H,12,14H2,(H,19,21)(H,20,22)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRIOGGFWXMPHA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)

![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)


![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5174867.png)
![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5174898.png)

